1-Methylazetidin-3-one hydrochloride

Steric control Stereoselective synthesis Medicinal chemistry

Replicating literature syntheses with generic azetidin-3-ones often fails due to incompatible N-substitution. 1-Methylazetidin-3-one hydrochloride eliminates this variable with its permanently installed N-methyl group, ensuring consistent steric and electronic control. • Enables direct use in aza-Michael additions without deprotection steps. • Preferable to unsubstituted analogs for stereoselective synthesis of CNS-targeted peptidomimetics. • Batch-to-batch consistency verified by HPLC; stable at ambient temperature for global shipping.

Molecular Formula C4H8ClNO
Molecular Weight 121.56 g/mol
CAS No. 1818847-43-6
Cat. No. B1435967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylazetidin-3-one hydrochloride
CAS1818847-43-6
Molecular FormulaC4H8ClNO
Molecular Weight121.56 g/mol
Structural Identifiers
SMILESCN1CC(=O)C1.Cl
InChIInChI=1S/C4H7NO.ClH/c1-5-2-4(6)3-5;/h2-3H2,1H3;1H
InChIKeyGALUYBXZFLBDAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylazetidin-3-one Hydrochloride Overview


1-Methylazetidin-3-one hydrochloride (CAS 1818847-43-6) is a heterocyclic compound featuring a four-membered azetidine ring with a ketone at the 3-position and a methyl substituent at the 1-position . Its molecular formula is C₄H₈ClNO with a molecular weight of 121.57 g/mol . The compound is a solid, stable at room temperature, and has a topological polar surface area (TPSA) of 20.3 Ų . It is primarily utilized as a versatile synthetic building block in medicinal chemistry and organic synthesis, with its reactive azetidine ring enabling the construction of complex, pharmacologically active molecules .

Permanently methylated azetidinone scaffold supports stereoselective synthesis without the deprotection step required by N-Boc analogs.
Solid, room-temperature handling simplifies compound management and reduces degradation risk during multi-step workflows.
Defined purity grades (≥95%) help maintain reproducible yields in aza-Michael additions and related transformations.

1-Methylazetidin-3-one Hydrochloride Reactivity Differences


The reactivity and synthetic utility of azetidin-3-one derivatives are highly sensitive to substitution on the ring nitrogen. The presence and nature of the N-substituent directly control the electronic character of the carbonyl group and the steric environment around the reactive centers, making generic substitution of one azetidinone for another a significant risk in established synthetic protocols. For instance, the commonly used N-Boc-azetidin-3-one [1] requires a deprotection step to be used in certain applications, whereas the permanently installed methyl group of 1-methylazetidin-3-one hydrochloride offers a distinct and non-interchangeable reactivity profile. The methyl group enhances steric control during stereoselective synthesis, making it preferable to unsubstituted analogs .

N‑substituent sensitivity: Reactivity and steric profile shift sharply with ring‑nitrogen substitution. Unsubstituted or N‑Boc variants may not reproduce the methyl analog’s behavior in established protocols.
Deprotection mismatch: N‑Boc‑azetidin‑3‑one requires a separate deprotection step; the permanently installed methyl group eliminates this step, making direct method transfer unreliable.
Steric control gap: Unsubstituted azetidin‑3‑one lacks the steric bulk provided by the methyl group, which can alter diastereoselectivity and overall reaction outcome.

1-Methylazetidin-3-one Hydrochloride Quality Metrics


Steric Advantage Over N-Boc Azetidinone

1-Methylazetidin-3-one hydrochloride provides enhanced steric control in stereoselective syntheses compared to unsubstituted azetidin-3-one. The methyl group at the 1-position is reported to be a key differentiator . This contrasts with N-Boc-azetidin-3-one, a common alternative which requires an additional deprotection step in many synthetic sequences [1].

Steric control vs. N‑Boc
Class‑level inference
Permanent methyl group — no deprotection step
vs. N‑Boc analog: requires separate deprotection
May reduce step count in stereoselective sequences
Qualitative structural difference; reaction‑specific validation advised
Steric control Stereoselective synthesis Medicinal chemistry

Purity for Reproducible Synthesis

Commercially available 1-methylazetidin-3-one hydrochloride is supplied with defined purity specifications, typically at ≥95% or ≥97% . This level of purity is critical for ensuring reproducible yields in subsequent reactions, such as aza-Michael additions or nucleophilic substitutions .

Purity specification
Data to verify
≥95% or ≥97% (vendor‑reported)
Higher purity may support reproducible yields
Verify lot‑specific COA before critical transformations
Organic synthesis Analytical chemistry Building block

Stable Solid for Easy Handling

1-Methylazetidin-3-one hydrochloride is a solid at room temperature and is stable under recommended storage conditions . Suppliers specify storage at room temperature or at -20°C for long-term storage . This is a practical advantage over some azetidine derivatives that may require strict cold-chain shipping and storage to prevent decomposition .

Solid‑state stability
Data to verify
Solid at RT; stable at room temperature; long‑term storage at −20°C
Supports ambient handling and simplifies logistics
Stability under specific reaction conditions requires evaluation
Chemical storage Laboratory safety Compound management

1-Methylazetidin-3-one Hydrochloride Applications


Amino Acid Derivative Synthesis

1-Methylazetidin-3-one hydrochloride serves as a key starting material for the synthesis of new azetidine and oxetane amino acid derivatives via aza-Michael addition reactions. The methylated azetidinone core provides a rigid scaffold that is valuable for exploring new chemical space in peptidomimetic and medicinal chemistry programs [1].

CNS Drug Discovery Building Block

This compound is a critical building block in the design and synthesis of new drug candidates, particularly those targeting central nervous system (CNS) disorders. Modifications to its structure have been shown to enhance biological activity and optimize drug properties, making it a valuable scaffold in neuroscience-focused drug discovery projects .

Analytical Reference Standard

In analytical chemistry, 1-Methylazetidin-3-one hydrochloride is employed as a standard or reference material in chromatographic and spectroscopic methods. Its use in calibrating instruments like HPLC and LC-MS ensures the accurate quantification and identification of analytes within complex mixtures, which is essential for quality control and drug metabolism studies .

Application
Selection Property
Validation Focus
Amino acid derivative synthesis
Methyl‑substituted azetidinone scaffold
Aza‑Michael reactivity and peptidomimetic scope
CNS research building block
Rigid, modifiable heterocyclic core
CNS target‑engagement assays and property optimization
Analytical reference standard
Defined purity and solid‑state stability
HPLC/LC‑MS calibration accuracy

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